molecular formula C17H16O4 B600649 5,7-Dimethoxyflavanone CAS No. 36052-66-1

5,7-Dimethoxyflavanone

Cat. No.: B600649
CAS No.: 36052-66-1
M. Wt: 284.31
InChI Key:
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Description

5,7-Dimethoxyflavanone (DMF) is a major flavone found in Kaempferia parviflora . It has biological activities, including anti-diabetes, anti-obesity, and anti-inflammation . It is also found in the black rhizomes of Boesenbergia panduta .


Molecular Structure Analysis

The molecular formula of this compound is C17H16O4 . The molecular weight is 284.31 .


Physical and Chemical Properties Analysis

The melting point of this compound is 144-146°C . The predicted boiling point is 468.8±45.0 °C and the predicted density is 1.204±0.06 g/cm3 .

Scientific Research Applications

  • Synthetic Chemistry Applications : 5,7-Dimethoxyflavanone is used in synthetic chemistry. For instance, its reaction with sodium borohydride yields flavanol, which can further react with other compounds like phloroglucinol and pinocembrin (Birch, Dahl, & Pelter, 1969).

  • Anticancer Activity : This compound has shown potential anticancer activity. In vitro studies demonstrate its ability to induce cell cycle arrest and apoptosis in human breast cancer MCF-7 cells (Choi, Lee, & Kim, 2011).

  • Source in Natural Products : It is identified as a chemical constituent in various natural sources like black rhizomes of Boesenbergia panduta (Jaipetch, Reutrakul, Tuntiwachwuttikul, & Santisuk, 1983).

  • Anti-inflammatory Properties : this compound exhibits significant anti-inflammatory activities. It has been shown to inhibit inflammatory mediators such as nitric oxide and cytokines in murine peritoneal macrophages (Rao, Fang, & Tzeng, 2005).

  • Antibacterial Activity : This flavanone displays antibacterial activity, as seen in studies with compounds isolated from Piper caninum against Bacillus subtilis (Salleh, Ahmad, & Yen, 2015).

  • Potential in Alzheimer's Disease Management : Novel carbamate-substituted flavanone derivatives, including this compound, have been synthesized and evaluated for their role as acetylcholinesterase inhibitors and anti-amnestic agents, indicating potential applications in Alzheimer's disease management (Anand & Singh, 2012).

  • Antimicrobial Properties Against Resistant Strains : It shows antimicrobial activity against extended-spectrum β-lactamase producing Klebsiella pneumoniae, which is resistant to β-lactam antibiotics (Özçelik, Orhan, Ozgen, & Ergun, 2008).

  • Pharmacokinetics and Tissue Distribution : Research has been conducted on the pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice, providing insights into its absorption and distribution in biological systems (Bei & An, 2016).

  • Antileishmanial Effects : This compound has also shown antileishmanial effects in vitro and in vivo studies, suggesting its potential in treating skin disorders and infections (Robledo et al., 2015).

  • Cytotoxic Properties : It has been involved in the synthesis and evaluation of cytotoxic analogues, such as 5,2′,5′-trihydroxy-7,8-dimethoxyflavanone, for antitumor activity (Min, Ahn, & Bae, 1996).

Mechanism of Action

DMF has been found to suppress sarcopenia by regulating protein turnover and mitochondria biogenesis-related pathways . It stimulates the phosphatidylinositol 3-kinase-Akt pathway, activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis .

Properties

IUPAC Name

5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFBOKYTDSDNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908493
Record name 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036-72-2
Record name 5,7-Dimethoxyflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavanone, 5,7-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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